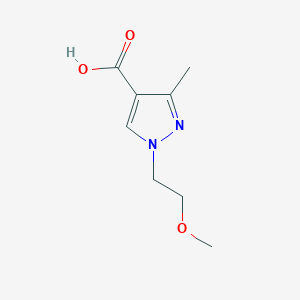
1-(2-メトキシエチル)-3-メチル-1H-ピラゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学: アンチセンスオリゴヌクレオチド
この化合物は、アンチセンスオリゴヌクレオチド(ASO)の設計に使用されています。ASOは、RNAに結合して遺伝子発現を改変することができる一本鎖分子です。 ASOは、低分子阻害剤や抗体では対処が難しい遺伝子を特異的に標的とすることができます 。 ASOは、がん遺伝子をサイレンシングしたり、スプライシングを修飾してRNA代謝に影響を与えたりすることで、がんの治療に役立ちます .
臨床薬理学
薬理学において、この化合物の誘導体は、薬物動態特性について研究されています。 誘導体は、オリゴヌクレオチド治療薬におけるバックボーン修飾の一部であり、ヌクレアーゼに対する安定性を高め、生物学的膜を介した薬物送達を向上させます 。これは、より高い有効性と副作用の少ない新薬の開発に大きな影響を与えます。
材料科学
この化合物の誘導体は、血管の内面を模倣した抗血栓性表面など、特定の特性を持つ材料の開発に貢献しています 。この用途は、特に医療用インプラントやデバイスの分野において、生体適合性材料を開発するために重要です。
農業
農業では、この化合物のアナログは、植物のフィトクロム活性を高めるために使用されており、植物を光に敏感にし、光合成効率を向上させています 。この用途は、作物の耐性を高め、収量を増やすバイオスタビライザーを開発するために不可欠です。
環境科学
この化合物の誘導体は、その潜在的な環境への影響について調査されています。 誘導体は、可塑剤として広く使用され、さまざまな生態系で検出されているフタル酸エステルの研究の一部です。これらは、生態系と健康への影響に対する懸念を引き起こしています .
生化学
生化学では、この化合物は、遺伝子サイレンシングやRNAベースの治療薬の開発に不可欠な、修飾された核酸の合成に関与しています 。これらの修飾は、特定のRNA配列を標的とすることで遺伝性疾患を治療できる薬剤を開発するために不可欠です。
作用機序
Target of Action
The compound “1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a type of antisense oligonucleotide (ASO) with 2’-O-methoxyethyl (2’-MOE) modifications . ASOs are designed to bind to specific RNA targets via complementary base pairing, offering a general strategy for controlling processes that affect disease .
Mode of Action
The mode of action of this compound involves its interaction with its RNA targets. The 2’-MOE modification increases the stability of the ASO against digestion, enhancing its binding affinity to the target RNA . This interaction leads to the modulation of gene expression, either by degrading the mRNA through enzymatic cleavage, altering pre-mRNA splicing, or changing the function of regulatory RNA .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific RNA target. It’s known that 2’-moe asos can impact a wide range of biochemical pathways due to their ability to modulate gene expression . For instance, 2-keto acid-based pathways have been engineered in previous research efforts, demonstrating the high potential of 2-keto acid pathways for novel metabolic routes with high productivity .
Pharmacokinetics
The pharmacokinetics of 2’-MOE ASOs, including absorption, distribution, metabolism, and excretion (ADME), have been studied extensively . These compounds are large, highly negatively charged molecules, which have fundamentally different chemical properties relative to typical small molecule drugs . Despite these challenges, 2’-MOE ASOs have shown promising pharmacokinetic properties, with improved uptake into cells and increased potency in both animal models and humans .
Result of Action
The result of the compound’s action at the molecular and cellular level is the specific modulation of gene expression. By binding to target RNAs, the compound can alter the production of proteins encoded by these RNAs, potentially leading to therapeutic effects . The exact effects depend on the specific RNA target and the context of the disease being treated.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the cellular environment, including the presence of specific enzymes and transporters, can impact the compound’s uptake and metabolism . Additionally, external factors such as temperature and pH could potentially affect the stability and activity of the compound.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-7(8(11)12)5-10(9-6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNURGHVGPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
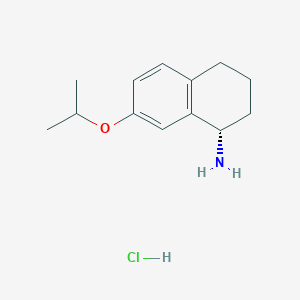
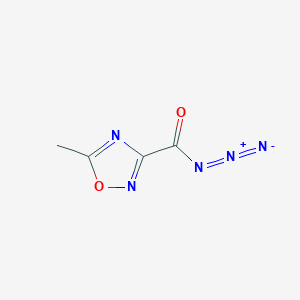
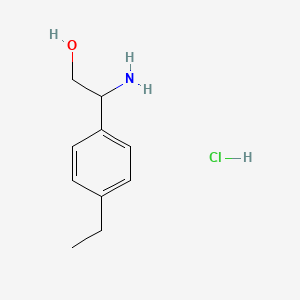
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

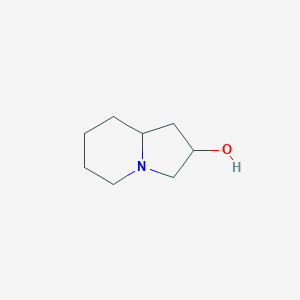

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
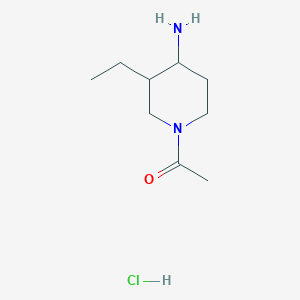

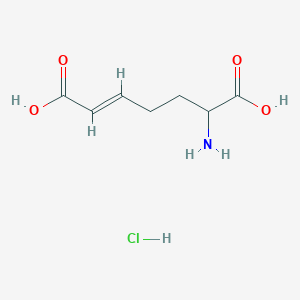
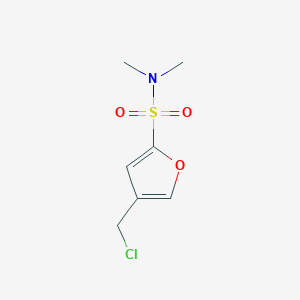
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
